1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-iodo-2-methylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNEYJLINLIQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps. One common method starts with the iodination of 2-methylbenzenesulfonyl chloride, followed by the reaction with 4-methylpiperazine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the methyl groups can be oxidized to carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative.
Scientific Research Applications
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine atom and sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural Implications :
- Heteroaromatic vs. Phenyl : Pyridinyl () or pyrazolopyrimidinyl () substituents introduce hydrogen-bonding or π-stacking capabilities, critical for target specificity (e.g., sildenafil’s PDE5 inhibition).
- Steric Effects : Bulky groups like isopropyl () or bromo () may hinder binding in compact active sites but enhance selectivity.
Key Differentiators of this compound
- Steric Profile : The 2-methyl group on the phenyl ring may reduce rotational freedom, favoring rigid binding conformations.
- Unmet Potential: While similar compounds target PDE5 (), kinases (), or immune cells (), the iodine-substituted derivative remains underexplored, suggesting opportunities in oncology or infectious disease research.
Biological Activity
1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and an iodo-methylphenyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
Research indicates that this compound exhibits multifaceted biological activity through several mechanisms:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of multiple kinases, including MLK3 and LRRK2, with IC50 values in the low nanomolar range (11 nM for MLK3) . This inhibition is critical in pathways associated with neuroinflammation and neurodegeneration.
- Anti-inflammatory Effects : It has demonstrated efficacy in reducing cytokine release in microglial cells and human monocytes upon stimulation by HIV-1 Tat protein, suggesting its potential role in treating neuroinflammatory conditions .
- Neuroprotection : In vivo studies show that the compound enhances neuronal survival and restores normal synaptic architecture in models of HIV-1 infection, indicating its neuroprotective properties .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals:
- Oral Bioavailability : The compound shows an oral bioavailability of approximately 41%, with a terminal half-life of around 2 hours in mouse models .
- Brain Penetration : Its ability to cross the blood-brain barrier (BBB) effectively allows it to exert central nervous system effects, which is essential for treating neurological disorders .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism/Effect | IC50 Value |
|---|---|---|
| Kinase Inhibition | MLK3, LRRK2 inhibition | ~11 nM |
| Anti-inflammatory | Reduces TNFα release | N/A |
| Neuroprotection | Enhances neuronal survival | N/A |
| Oral Bioavailability | %F = 41% | N/A |
Case Studies
Several studies have explored the therapeutic implications of this compound:
- HIV-associated Neurocognitive Disorder (HAND) : In animal models, this compound has shown promise in reducing neuroinflammation and improving cognitive function .
- Cancer Research : Although specific studies on cancer cell lines were not detailed in the search results, compounds with similar piperazine structures have demonstrated antiproliferative effects against various cancer types. Further research could elucidate the potential anticancer properties of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-((4-Iodo-2-methylphenyl)sulfonyl)-4-methylpiperazine with high purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylpiperazine with 4-iodo-2-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key parameters include:
- Solvent choice : Polar aprotic solvents like dichloromethane or DMF enhance reactivity .
- Catalyst/base : Triethylamine neutralizes HCl byproducts, improving yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity .
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and confirm sulfonyl group integration .
- Mass Spectrometry (MS) : HRMS confirms molecular ion ([M+H]) and isotopic patterns (iodine presence) .
- Infrared (IR) Spectroscopy : Sulfonyl S=O stretching (~1350 cm) and aromatic C-I bonds (~500 cm) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at -20°C to prevent sulfonyl group hydrolysis or iodine displacement .
- Handling : Use gloves, lab coats, and fume hoods to avoid skin/eye irritation. Avoid strong oxidizers to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodological Answer :
- Derivative Synthesis : Systematically modify substituents (e.g., replace iodine with bromine/chlorine, vary methyl groups) using nucleophilic substitution or cross-coupling reactions .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinity to targets like serotonin receptors or enzymes .
- In vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies (IC determination) .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-containing piperazines?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO for receptor studies) .
- Orthogonal Validation : Confirm activity using multiple assays (e.g., functional cAMP assays alongside radioligand binding) .
- Meta-Analysis : Compare data across studies, accounting for differences in compound purity (HPLC-validated vs. crude samples) .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases or GPCRs) .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzyme active sites) to resolve binding modes (requires SHELX-refined structures) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can researchers develop sensitive analytical methods for detecting this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Extract from plasma/tissue using protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor transitions (e.g., m/z 409 → 292 for quantification) .
- Validation : Follow FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
